(2E)-1-(2,5-Dimethoxyphenyl)-3-phenylprop-2-en-1-one
Description
(2E)-1-(2,5-Dimethoxyphenyl)-3-phenylprop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. The compound features a 2,5-dimethoxyphenyl group at the carbonyl end and a phenyl group at the vinyl terminus. Its structure has been confirmed via single-crystal X-ray diffraction, revealing a planar conformation stabilized by intramolecular hydrogen bonds (C–H···O) and π-π stacking interactions . The methoxy substituents at the 2- and 5-positions of the aromatic ring enhance electron-donating effects, influencing both electronic properties and molecular packing in the solid state .
Properties
IUPAC Name |
(E)-1-(2,5-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-14-9-11-17(20-2)15(12-14)16(18)10-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARUAFIUCIRDKS-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(2,5-Dimethoxyphenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2E)-1-(2,5-Dimethoxyphenyl)-3-phenylprop-2-en-1-one can undergo oxidation reactions to form corresponding epoxides or diols.
Reduction: Reduction of the compound can lead to the formation of saturated ketones or alcohols.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Epoxides, diols
Reduction: Saturated ketones, alcohols
Substitution: Substituted chalcones
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various chalcone derivatives with potential biological activities.
Biology:
Antioxidant Activity: Chalcones, including (2E)-1-(2,5-Dimethoxyphenyl)-3-phenylprop-2-en-1-one, exhibit antioxidant properties, making them useful in biological studies.
Medicine:
Anticancer Research: The compound and its derivatives are investigated for their potential anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis.
Industry:
Mechanism of Action
The mechanism of action of (2E)-1-(2,5-Dimethoxyphenyl)-3-phenylprop-2-en-1-one involves its interaction with cellular targets such as enzymes and receptors. The compound can modulate signaling pathways involved in oxidative stress, inflammation, and cell proliferation. Its antioxidant properties are attributed to the presence of methoxy groups, which can scavenge free radicals and reduce oxidative damage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Geometry and Crystallography
Table 1: Structural Parameters of Selected Chalcone Derivatives
Key Findings :
- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (OCH₃) and methyl (CH₃) substituents increase bond lengths in the carbonyl group (C=O) compared to electron-withdrawing groups like chlorine (Cl) or nitro (NO₂), which shorten the bond due to reduced electron density .
- Planarity : The 2,5-dimethoxy derivative exhibits near-planarity (dihedral angle = 8.2°), enhancing conjugation and π-π interactions. In contrast, the 2,5-dimethyl analog shows greater torsion (12.5°), likely due to steric hindrance .
Electronic and Spectral Properties
Methoxy groups in the 2,5-positions contribute to red-shifted UV-Vis absorption maxima (λmax ~ 350 nm) compared to chloro-substituted analogs (λmax ~ 320 nm) due to extended conjugation and electron donation . Thiophene-containing derivatives (e.g., (2E)-1-(2,5-dimethyl-3-thienyl)-3-phenyl) exhibit further red shifts (λmax ~ 370 nm) owing to the heteroaromatic ring’s electron-rich nature .
Table 2: Bioactivity of Chalcone Derivatives
Biological Activity
(2E)-1-(2,5-Dimethoxyphenyl)-3-phenylprop-2-en-1-one, commonly referred to as a synthetic chalcone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific chalcone, highlighting its mechanisms of action, effects on various cell lines, and potential clinical applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research has demonstrated that this compound exhibits several biological activities:
1. Anticancer Activity
Studies have shown that this chalcone can induce cell death in various cancer cell lines. For instance:
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G1 phase by downregulating cyclin D1 and CDK4 expression in human acute leukemia cells .
- Apoptosis Induction : It enhances the expression of pro-apoptotic proteins such as Bax while reducing anti-apoptotic Bcl proteins. This mechanism has been linked to increased activation of caspase pathways (caspase-3 and caspase-9), leading to apoptosis in cancer cells .
3. Anti-inflammatory Effects
Chalcones are also noted for their anti-inflammatory properties. They modulate inflammatory pathways and can inhibit the production of pro-inflammatory cytokines .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Cell Proliferation : The compound inhibits key proteins involved in cell cycle progression.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels have been associated with the induction of apoptosis in cancer cells .
Case Studies
Several case studies have explored the biological activity of this chalcone:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
